molecular formula C9H17O4P B14685180 (1,3,3-Trimethyl-5-oxocyclohexyl)phosphonic acid CAS No. 33803-99-5

(1,3,3-Trimethyl-5-oxocyclohexyl)phosphonic acid

Katalognummer: B14685180
CAS-Nummer: 33803-99-5
Molekulargewicht: 220.20 g/mol
InChI-Schlüssel: NLIHGUSMJAHFQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,3,3-Trimethyl-5-oxocyclohexyl)phosphonic acid is a chemical compound characterized by a cyclohexane ring substituted with three methyl groups and a phosphonic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Trimethyl-5-oxocyclohexyl)phosphonic acid typically involves the reaction of cyclohexanone derivatives with phosphonic acid reagents. One common method includes the use of dialkyl phosphonates under acidic conditions, such as hydrochloric acid, to facilitate the formation of the phosphonic acid group .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: (1,3,3-Trimethyl-5-oxocyclohexyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted cyclohexane compounds .

Wissenschaftliche Forschungsanwendungen

(1,3,3-Trimethyl-5-oxocyclohexyl)phosphonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (1,3,3-Trimethyl-5-oxocyclohexyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. This interaction can inhibit or activate certain enzymes, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (1,3,3-Trimethyl-5-oxocyclohexyl)phosphonic acid is unique due to its combination of a cyclohexane ring and a phosphonic acid group. This structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other phosphonic acid derivatives .

Eigenschaften

CAS-Nummer

33803-99-5

Molekularformel

C9H17O4P

Molekulargewicht

220.20 g/mol

IUPAC-Name

(1,3,3-trimethyl-5-oxocyclohexyl)phosphonic acid

InChI

InChI=1S/C9H17O4P/c1-8(2)4-7(10)5-9(3,6-8)14(11,12)13/h4-6H2,1-3H3,(H2,11,12,13)

InChI-Schlüssel

NLIHGUSMJAHFQF-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=O)CC(C1)(C)P(=O)(O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.